3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
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Overview
Description
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, benzyl groups, and a beta-alaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps, starting with the preparation of the chromen-2-one core. The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with beta-ketoesters in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors, leading to various biological effects. The benzyl groups and beta-alaninate moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- (3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yloxy)-phenyl-acetic acid
- [ (3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)-oxy]acetic acid
- ISOPROPYL ( (3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETATE
- 3-BENZYL-4,8-DIMETHYL-7- (2-OXO-2-PHENYLETHOXY)-2H-CHROMEN-2-ONE
Uniqueness
What sets 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the beta-alaninate moiety, in particular, enhances its potential for biological activity and therapeutic applications .
Properties
Molecular Formula |
C29H27NO6 |
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Molecular Weight |
485.5 g/mol |
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C29H27NO6/c1-19-23-13-14-25(20(2)27(23)36-28(32)24(19)17-21-9-5-3-6-10-21)35-26(31)15-16-30-29(33)34-18-22-11-7-4-8-12-22/h3-14H,15-18H2,1-2H3,(H,30,33) |
InChI Key |
SAGSYUNTMSGLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)CCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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